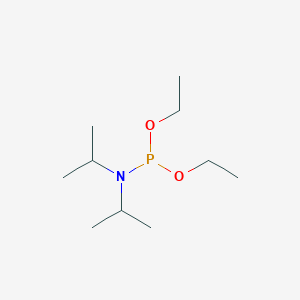

二乙基-N,N-二异丙基磷酰胺

描述

Diethyl N,N-Diisopropylphosphoramidite is an organic compound with the chemical formula C10H24NO2P. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is particularly significant in the synthesis of DNA and RNA oligonucleotides, where it serves as an important intermediate .

科学研究应用

Diethyl N,N-Diisopropylphosphoramidite is extensively used in the field of organic chemistry, particularly in the synthesis of oligonucleotides. It serves as a key intermediate in the preparation of DNA and RNA sequences, which are crucial for genetic research and biotechnology applications. Additionally, it is used in the synthesis of peptide nucleic acids and other modified nucleotides for therapeutic purposes .

In the pharmaceutical industry, this compound is employed in the synthesis of various drug candidates, particularly those targeting genetic disorders. Its role in the preparation of modified oligonucleotides makes it valuable for developing antisense therapies and gene editing technologies .

作用机制

Target of Action

Diethyl N,N-Diisopropylphosphoramidite primarily targets the hydroxyl groups in alcohols . It is used as a reagent for the efficient phosphorylative conversion of alcohols into their corresponding diethyl phosphorotriesters .

Mode of Action

The compound interacts with its targets (the hydroxyl groups in alcohols) through a process known as phosphorylation . This process involves the addition of a phosphate group to the alcohol, resulting in the formation of a phosphorotriester .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl N,N-Diisopropylphosphoramidite is the phosphorylation of alcohols . The downstream effects of this pathway include the formation of phosphorotriesters, which have various applications in biochemistry and organic chemistry .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored at 2-8°c . Its solubility in chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present .

Result of Action

The molecular and cellular effects of Diethyl N,N-Diisopropylphosphoramidite’s action primarily involve the conversion of alcohols into phosphorotriesters . This conversion can be used to modify the properties of the original alcohol, potentially influencing its reactivity, solubility, or other chemical characteristics .

Action Environment

The action, efficacy, and stability of Diethyl N,N-Diisopropylphosphoramidite can be influenced by various environmental factors. For instance, the compound is sensitive to moisture, indicating that it may be less effective or stable in humid environments . Additionally, the compound’s solubility in chloroform and methanol suggests that its action may be influenced by the presence of these solvents .

生化分析

Biochemical Properties

The role of Diethyl N,N-Diisopropylphosphoramidite in biochemical reactions is primarily as a reagent for the phosphorylative conversion of alcohols

Molecular Mechanism

The molecular mechanism of Diethyl N,N-Diisopropylphosphoramidite involves the phosphorylative conversion of alcohols into their corresponding diethyl phosphorotriesters

准备方法

Synthetic Routes and Reaction Conditions: Diethyl N,N-Diisopropylphosphoramidite is typically synthesized through the reaction of diethylamine and diisopropylamine with diethyl chlorophosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{(C2H5O)2PCl} + \text{(i-Pr)2NH} \rightarrow \text{(C2H5O)2P(N(i-Pr)2)} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of Diethyl N,N-Diisopropylphosphoramidite involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran or dichloromethane to facilitate the mixing of reactants and control the reaction rate .

Types of Reactions:

Oxidation: Diethyl N,N-Diisopropylphosphoramidite can undergo oxidation to form phosphoramidate derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Nucleophiles like alcohols or amines can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Oxidation: Phosphoramidate derivatives.

Substitution: Various substituted phosphoramidites.

Hydrolysis: Phosphoric acid derivatives.

相似化合物的比较

- Dimethyl N,N-Diisopropylphosphoramidite

- Diallyl N,N-Diisopropylphosphoramidite

- Dibenzyl N,N-Diisopropylphosphoramidite

Comparison: Diethyl N,N-Diisopropylphosphoramidite is unique due to its specific use in the synthesis of oligonucleotides. While similar compounds like Dimethyl N,N-Diisopropylphosphoramidite and Diallyl N,N-Diisopropylphosphoramidite also serve as phosphitylating agents, they differ in their reactivity and the types of nucleotides they can modify. Dibenzyl N,N-Diisopropylphosphoramidite, on the other hand, is more commonly used in the synthesis of phosphopeptides .

生物活性

Diethyl N,N-Diisopropylphosphoramidite is an important compound in organic chemistry, particularly for its applications in the synthesis of nucleoside phosphoramidites and as a phosphorylating agent. Its biological activity is primarily relevant in the context of synthetic biology and medicinal chemistry, where it serves as a precursor for various biologically active molecules.

Diethyl N,N-Diisopropylphosphoramidite is characterized by its phosphoramidite structure, which allows it to participate in phosphorylation reactions. It is commonly used in the synthesis of oligonucleotides, where it acts as a phosphitylating agent. The mechanism involves the formation of a stable phosphite intermediate that can subsequently be oxidized to a phosphate, facilitating the incorporation of phosphate groups into nucleic acids.

Applications in Biological Research

-

Synthesis of Nucleoside Phosphoramidites :

Diethyl N,N-Diisopropylphosphoramidite is utilized in the preparation of nucleoside analogs, which can be crucial for studying cellular processes and developing therapeutic agents. For instance, it has been employed in synthesizing phosphoinositide analogs that mimic insulin action, impacting glucose transport and cell signaling pathways . -

Antimicrobial Activity :

Research has indicated that phosphoramidites can be used to develop activity-based probes targeting essential bacterial enzymes such as DXP synthase. This enzyme plays a critical role in bacterial metabolism and is absent in humans, making it a promising target for antibacterial drug development . -

Cyclic Phosphoramidate Formation :

The compound has been shown to react with azido alcohols to produce cyclic phosphoramidates, which are biologically significant due to their potential roles as intermediates in various biosynthetic pathways . These reactions can yield 6- and 7-membered cyclic structures that may exhibit unique biological activities.

Case Studies

-

Phosphoinositide Analogues :

A study demonstrated that diethyl N,N-Diisopropylphosphoramidite was used to synthesize PTEN-resistant analogues of phosphoinositides, which showed differential binding properties and potential as long-lived activators in insulin signaling pathways . This highlights the compound's relevance in metabolic research and therapeutic applications. -

Cyclic Phosphoramidates :

Another investigation focused on the reactions between diethyl N,N-Diisopropylphosphoramidite and various azido alcohols. The results indicated that these reactions could be performed under mild conditions to yield cyclic phosphoramidates efficiently, paving the way for new synthetic methodologies applicable in biological contexts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₂O₃P |

| Molecular Weight | 252.29 g/mol |

| Boiling Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Description |

|---|---|

| Antimicrobial Target | DXP Synthase |

| Application | Synthesis of nucleoside analogs |

| Reaction Types | Phosphorylation, cyclization |

属性

IUPAC Name |

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFIBXKHKNIZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(N(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400470 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42053-26-9 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。